Product packaging for 8-Methylaminocaffeine(Cat. No.:CAS No. 5422-30-0)

8-Methylaminocaffeine

Cat. No.: B13761203
CAS No.: 5422-30-0
M. Wt: 223.23 g/mol
InChI Key: FCCZIRITMFVXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylaminocaffeine is a specialized purine alkaloid research compound of significant interest in neuroscience and pharmacology. As a synthetic analog of caffeine (1,3,7-trimethylxanthine), it is designed for investigational use in laboratory settings to study the structure-activity relationships of methylxanthines . The core research value of this compound lies in its potential as a tool for probing adenosine receptor signaling pathways. Caffeine's primary mechanism of action is the non-selective antagonism of adenosine receptors (A1, A2A, A2B, and A3) in the central nervous system, which leads to increased neuronal activity and the promotion of wakefulness and alertness . Modifications to the core caffeine structure, such as the introduction of a methylamino group at the 8-position, are explored to create novel research compounds with potentially distinct binding affinities, metabolic profiles, or functional activities compared to the parent molecule . Researchers utilize this compound in fundamental biochemical and cellular assays to advance the understanding of purinergic signaling. Its applications include, but are not limited to, in vitro studies of receptor binding kinetics, intracellular calcium mobilization, and the inhibition of phosphodiesterase enzymes . This product is intended For Research Use Only (RUO) and is strictly for use in controlled laboratory research. It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O2 B13761203 8-Methylaminocaffeine CAS No. 5422-30-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5422-30-0

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

1,3,7-trimethyl-8-(methylamino)purine-2,6-dione

InChI

InChI=1S/C9H13N5O2/c1-10-8-11-6-5(12(8)2)7(15)14(4)9(16)13(6)3/h1-4H3,(H,10,11)

InChI Key

FCCZIRITMFVXOZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Methylaminocaffeine

Historical Synthetic Routes

The traditional approach to the synthesis of 8-methylaminocaffeine has primarily relied on the functionalization of a pre-existing caffeine (B1668208) framework, with the key step being the introduction of a methylamino group at the 8-position.

Synthesis from 8-Chlorocaffeine (B118225) Precursors

The most common historical method for the synthesis of this compound involves the use of 8-chlorocaffeine as a key intermediate. nih.gov This precursor is typically prepared by the chlorination of caffeine. The subsequent reaction of 8-chlorocaffeine with methylamine (B109427) leads to the formation of this compound. grafiati.com This straightforward nucleophilic substitution reaction has been a foundational method for accessing 8-amino substituted caffeine derivatives. grafiati.com

Similarly, 8-bromocaffeine can also be utilized as a precursor. The synthesis of 8-bromocaffeine can be achieved through methods such as reaction with N-bromosuccinimide. researchgate.net Reaction of 8-bromocaffeine with amines, including methylamine, provides the corresponding 8-aminocaffeine (B3406704) derivatives. researchgate.net

Reaction Mechanisms of Amination at the 8-Position

The amination of 8-halocaffeines, such as 8-chlorocaffeine, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgtotal-synthesis.com In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient C8 carbon of the purine (B94841) ring, which is activated by the electron-withdrawing nature of the adjacent carbonyl groups and the nitrogen atoms within the ring system. total-synthesis.commasterorganicchemistry.com This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the purine ring is temporarily disrupted in this intermediate. libretexts.org The reaction is completed by the departure of the halide leaving group (e.g., chloride), which restores the aromatic system and yields the final this compound product. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and para to the leaving group generally accelerates SNAr reactions by stabilizing the Meisenheimer complex. masterorganicchemistry.com

Modern Synthetic Strategies and Optimization

While the classical methods are effective, modern synthetic chemistry has focused on developing more efficient, rapid, and environmentally benign procedures for the synthesis of this compound and its analogs. These strategies often involve the use of advanced technologies to improve reaction conditions and yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of 8-substituted xanthine (B1682287) derivatives. beilstein-journals.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to the ring closure reactions to form the imidazole (B134444) ring of xanthines and in the synthesis of various 8-substituted analogs. beilstein-journals.orgresearchgate.net

Flow chemistry is another modern approach that offers significant advantages for the synthesis of 8-substituted xanthines. nih.gov This technology involves performing chemical reactions in a continuous-flow reactor, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov Flow chemistry systems have been utilized for the synthesis of diamine-modified xanthines, demonstrating the potential for automated and high-throughput synthesis of these compounds. nih.govacs.org

Optimization of reaction conditions is crucial for maximizing the efficiency of any synthetic route. For the synthesis of this compound and its derivatives, this can involve screening different solvents, bases, and catalysts to identify the optimal combination for a given transformation. For instance, in the synthesis of ZIF-8 nanoparticles, a type of metal-organic framework, optimization of the reactant ratios and temperature was found to be critical for controlling particle size. nih.gov While not a direct synthesis of this compound, this highlights the importance of systematic optimization in chemical synthesis.

Derivatization Pathways and Novel Analog Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of novel analogs. These derivatives are often designed to explore structure-activity relationships and to develop compounds with improved pharmacological profiles.

Synthesis of 8-Substituted Xanthine Analogs

The amino group at the 8-position of this compound can be further functionalized to create a diverse range of derivatives. For example, new C8-substituted caffeine derivatives have been synthesized and evaluated for their antioxidant and cytoprotective properties. nih.gov These syntheses can involve reactions such as N-acylation to introduce various amide functionalities. nih.gov

The synthesis of other 8-substituted xanthine analogs often starts from 8-haloxanthine precursors. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the halide at the 8-position, leading to a vast library of compounds. For example, 8-aryl and 8-cycloalkyl substituted xanthines have been extensively studied as adenosine (B11128) receptor antagonists. uniroma1.it The synthesis of 8-alkyl xanthines has also been reported, with some of these compounds showing potential as cytotoxic agents. scirp.org

PrecursorReagentProduct TypeReference
8-ChlorocaffeineMethylamineThis compound grafiati.com
8-BromoxanthineBoc-protected diamines8-Aminoalkylxanthines nih.gov
8-BromocaffeinePhenols8-Aryloxycaffeines researchgate.net
CaffeineAlcohol, TBHPC8-C derivatives nih.gov
1,3-Dimethyl-5,6-diaminouracilCarboxylic acids8-Substituted xanthines nih.gov

Chemical Modifications at Other Purine Ring Positions

While the C8-position is a primary site for modification, the other positions on the purine ring of caffeine can also be chemically altered to generate novel analogs. uniroma1.it The N1, N3, and N7 positions of the xanthine scaffold are all potential sites for derivatization. uniroma1.it For instance, variations in the alkyl groups at the N1 and N3 positions have been explored to modulate the activity of xanthine derivatives. caldic.com

The synthesis of tricyclic purine derivatives represents another avenue for creating novel analogs. nih.govnih.gov These compounds can be synthesized from appropriately substituted xanthine precursors through ring-closure reactions, leading to fused heterocyclic systems with distinct pharmacological properties. nih.gov For example, imidazo[2,1-i]purin-5-ones have been synthesized from xanthine derivatives and have shown potent activity as adenosine receptor antagonists. nih.gov The synthesis of 6,8,9-trisubstituted purine analogues has also been explored for their potential as anticancer agents. tubitak.gov.tr

Starting MaterialReaction TypeProduct ClassReference
Xanthine derivativesThionation, cyclizationTricyclic purinones nih.gov
4,6-Dichloro-5-nitropyrimidineMulti-step synthesis6,8,9-Trisubstituted purines tubitak.gov.tr
Etheno-derivatives of 2-aminopurineEnzymatic ribosylationTricyclic nucleoside analogs nih.gov

Computational and Theoretical Investigations of 8 Methylaminocaffeine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and properties of a molecule from first principles.

Electronic Structure Theory and Property Prediction

This subsection would typically involve the use of methods like Density Functional Theory (DFT) or other ab initio techniques to calculate the fundamental electronic properties of 8-Methylaminocaffeine. Such properties would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations are crucial for predicting the molecule's reactivity, stability, and intermolecular interaction sites. Without specific studies on this compound, data for these properties remains uncalculated.

Conformational Analysis and Energetics

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, this would involve rotating the methylamino group at the C8 position to find energy minima and transition states. The resulting potential energy surface would reveal the most likely shapes the molecule adopts, which is critical for understanding its biological activity. Research on the conformational preferences of caffeine (B1668208) exists, but similar detailed energetic analyses for this compound are not available.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interaction Prediction for Target Binding

This area of study would predict how this compound might bind to specific biological targets, such as adenosine (B11128) receptors or phosphodiesterases, which are common targets for caffeine and its derivatives. The output would be a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, suggesting its potential as an inhibitor or antagonist. While docking studies have been performed for a wide array of caffeine derivatives, specific results for this compound are not documented.

Binding Mode Elucidation with Enzymes and Receptors

Building on the prediction of binding, this analysis would detail the specific non-covalent interactions (like hydrogen bonds, hydrophobic interactions, and pi-stacking) between this compound and the amino acid residues within the active site of a target protein. This provides a molecular-level understanding of why the ligand binds and how it might exert a biological effect. Such detailed interaction maps for this compound are currently unavailable.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time. A simulation of this compound, either in a solvent or bound to a protein, would reveal the flexibility of the molecule, the stability of its conformations, and the dynamic nature of its interactions with its environment or a biological target. While MD simulations have been conducted for caffeine to study phenomena like aggregation in water, similar dynamic studies for this compound have not been published.

Lack of Specific Research Data on Computational Investigations of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific published research focusing on the computational and theoretical investigation of the chemical compound this compound within the detailed framework requested. While extensive research exists on the methodologies outlined—such as molecular dynamics, pharmacophore modeling, and free energy calculations—their direct application to and published findings for this compound are not present in the surveyed information.

The performed searches yielded general information on computational studies of the broader class of xanthine (B1682287) derivatives, of which this compound is a member. These studies employ the requested techniques to investigate interactions with various biological targets, such as adenosine receptors and xanthine oxidase. For instance, computational analyses combining 3D-QSAR, molecular docking, and molecular dynamics simulations have been used to explore the structural determinants of xanthine derivatives as A2B adenosine receptor antagonists. nih.gov Similarly, methods like virtual screening and molecular dynamics have been applied to identify novel xanthine oxidase inhibitors. rsc.orgmdpi.com

Furthermore, the search provided extensive literature detailing the theoretical and practical aspects of the computational methods themselves:

Molecular Dynamics (MD) Simulations: This technique is widely used to study the conformational dynamics of molecules in solution and the stability of ligand-protein complexes. nih.govnih.gov

Free Energy Calculations: Methods such as Thermodynamic Integration (TI) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are standard for estimating binding affinities. frontiersin.orgdlab.cl

Pharmacophore Modeling: Both ligand-based and structure-based approaches are foundational in drug discovery for identifying new molecules with desired interaction features. mdpi.comcreative-biolabs.commdpi.com

Virtual Screening: This approach utilizes computational models, including pharmacophores, to search large chemical libraries for potential hit compounds. nih.govnih.gov

However, none of the retrieved scientific articles, papers, or datasets provide specific research findings, data tables, or detailed discussions pertaining to the conformational dynamics, ligand-target stability, free energy calculations, or pharmacophore modeling of this compound itself.

Due to the strict requirement for scientifically accurate and detailed research findings specifically for this compound, and the absence of such data in the available literature, it is not possible to generate the requested article without resorting to speculation or fabricating information. An article built on general methodologies or data from related but distinct compounds like caffeine or other xanthine derivatives would not meet the specified constraints of focusing solely on this compound.

Therefore, the generation of the article as outlined cannot be completed at this time. Further primary research and publication in the scientific community would be required to provide the specific data needed to address the requested topics for this compound.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are pivotal in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the structural requirements for biological activity. researchgate.net For complex biological interactions, three-dimensional QSAR (3D-QSAR) methods are employed to analyze the correlation between the biological activity of molecules and their 3D properties, such as steric and electrostatic fields. frontiersin.org While specific 3D-QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodologies of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a robust framework for such investigations, as has been applied to various xanthine derivatives and other pharmacologically active compounds. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) for Structural Correlations

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to correlate the biological activities of a set of molecules with their 3D steric and electrostatic properties. frontiersin.org The fundamental assumption of CoMFA is that changes in the biological potency of a series of molecules that bind to a common receptor are related to changes in the shape (steric) and electronic (electrostatic) fields surrounding these molecules.

In a hypothetical CoMFA study involving this compound and its analogs, the first crucial step would be the alignment of the molecules. This involves superimposing the compounds based on a common substructure, which for this series would be the xanthine core. Once aligned, each molecule is placed in a 3D grid. At each grid point, the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulomb potential) interaction energies between the molecule and a probe atom (e.g., an sp3 carbon atom with a +1 charge) are calculated.

These calculated energy values constitute the descriptors for the QSAR model. The data is then analyzed using statistical methods, typically Partial Least Squares (PLS) regression, to derive a mathematical equation that correlates the variations in the field values with the observed biological activities (e.g., receptor binding affinity or enzyme inhibition).

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure would likely impact biological activity:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents would enhance activity, while yellow contours show regions where steric bulk is detrimental. For this compound, a green contour near the methylamino group might suggest that larger alkylamino groups could improve activity, whereas a yellow contour might indicate steric hindrance with the receptor.

Electrostatic Contour Maps: Blue contours represent areas where positive charge is favorable for activity, while red contours indicate regions where negative charge is preferred. A blue contour near the amino group of this compound could suggest that protonation or the presence of an electron-donating group enhances binding, while a red contour might favor an electron-withdrawing group.

Table 1: Hypothetical CoMFA Data for a Series of 8-Substituted Xanthine Analogs
CompoundSubstituent at C8Experimental Activity (pIC50)Predicted Activity (pIC50)Residual
Analog 1-H5.205.25-0.05
Analog 2 (this compound)-NHCH36.506.450.05
Analog 3-N(CH3)26.306.38-0.08
Analog 4-NHC2H56.756.700.05
Analog 5-OH5.805.780.02

Comparative Molecular Similarity Index Analysis (CoMSIA) for Activity Prediction

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that, like CoMFA, relates the 3D properties of molecules to their biological activity. However, CoMSIA calculates similarity indices instead of interaction energies at the grid points and includes additional physicochemical fields. In addition to steric and electrostatic fields, CoMSIA typically evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

A key difference in CoMSIA is the use of a Gaussian function to calculate the distance-dependent potential between the molecule and the probe atom. This results in smoother contour maps that can be easier to interpret compared to the sharper Lennard-Jones and Coulomb potentials used in CoMFA.

In a prospective CoMSIA study of this compound and its derivatives, the analysis would yield five different contour maps:

Steric and Electrostatic Maps: Interpreted similarly to CoMFA maps.

Hydrophobic Map: Yellow contours highlight regions where hydrophobic groups are favored, while white or grey contours indicate areas where hydrophilic groups would increase activity. A yellow contour near the C8-substituent might suggest that increasing its lipophilicity could enhance activity.

Hydrogen Bond Donor Map: Cyan contours show where H-bond donors are favorable. For this compound, a cyan contour near the N-H of the methylamino group would indicate its importance as an H-bond donor in receptor interaction.

Hydrogen Bond Acceptor Map: Magenta contours indicate regions where H-bond acceptors are preferred. A magenta contour near the carbonyl oxygens of the xanthine ring would highlight their role in binding.

The inclusion of these additional fields often leads to a more detailed and statistically robust model, improving its predictive power for new, unsynthesized compounds. The model's predictive ability is assessed using a test set of compounds that were not used to build the model. frontiersin.org

Table 2: Illustrative CoMSIA Field Contributions for Activity Prediction
FieldContribution (%)Favorable Feature for High Activity (Hypothetical)
Steric15%Small to medium-sized substituent at C8.
Electrostatic30%Electropositive potential near the C8-amino group.
Hydrophobic25%Moderate hydrophobicity at the C8-substituent.
H-Bond Donor20%Presence of an H-bond donor on the C8-substituent.
H-Bond Acceptor10%H-bond acceptor capability at the xanthine core oxygens.

Theoretical Descriptors and Predictive Modeling

Beyond 3D-QSAR, predictive models can be built using a wide array of theoretical molecular descriptors calculated from the 2D or 3D structure of the compounds. These descriptors quantify various physicochemical properties of the molecules. For xanthine derivatives, including this compound, several classes of descriptors are relevant for building predictive QSAR models. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. For instance, LUMO energy can be related to the molecule's ability to accept electrons in interactions. nih.gov

Steric/Topological Descriptors: These quantify the size, shape, and branching of the molecule. Examples include molecular weight, molecular volume, surface area, and connectivity indices. These are crucial for describing how a molecule fits into a receptor binding pocket.

Thermodynamic Descriptors: Properties like heat of formation and solvation energy can be correlated with biological activity, reflecting the energetic costs and gains of binding.

Lipophilicity Descriptors: The logarithm of the partition coefficient (logP) or distribution coefficient (logD) is a critical descriptor that influences a compound's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. nih.gov

A predictive QSAR model is typically developed by calculating a large number of these descriptors for a series of compounds. Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are then used to select the most relevant descriptors and build a model that can accurately predict the biological activity of compounds based on their structural features. nih.govnih.gov The robustness and predictive power of the final model are rigorously validated using internal (e.g., cross-validation) and external validation methods. nih.gov

Table 3: Key Theoretical Descriptors and Their Potential Relevance for this compound Activity
Descriptor ClassSpecific DescriptorPotential Influence on Biological Activity
ElectronicLUMO EnergyRelates to electron-accepting capability in charge-transfer interactions. nih.gov
ElectronicDipole MomentInfluences orientation in the receptor's electric field and overall polarity.
LipophilicitylogP / logDAffects membrane permeability and hydrophobic interactions with the target. nih.gov
StericMolecular VolumeDetermines steric fit within the receptor binding site.
TopologicalTopological Polar Surface Area (TPSA)Correlates with hydrogen bonding potential and membrane transport.

Biochemical Mechanisms and in Vitro Molecular Interactions of 8 Methylaminocaffeine

Enzyme Inhibition and Modulation Studies

The influence of 8-Methylaminocaffeine on enzyme activity, particularly its role as an inhibitor of monoamine oxidase (MAO), has been a key area of research.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by certain antidepressant medications.

While caffeine (B1668208) itself is a weak, reversible, and competitive inhibitor of both MAO-A and MAO-B, with inhibitory constants (Ki) of 0.70 mM and 3.83 mM respectively, structural modifications at the C-8 position of the xanthine (B1682287) core can significantly enhance inhibitory potency and selectivity. Research into various 8-substituted caffeine analogs has demonstrated that this position is a critical determinant of MAO inhibitory activity.

Studies on a range of 8-substituted caffeine derivatives have often revealed a preference for inhibition of the MAO-B isoform. For instance, the compound 8-(3-chlorostyryl)caffeine (B119740) has been shown to be a potent and selective inhibitor of MAO-B with a Ki value of 100 nM, while showing little to no inhibition of MAO-A. This selectivity is significant as MAO-B is primarily involved in the metabolism of dopamine, making selective MAO-B inhibitors a therapeutic target for neurodegenerative conditions like Parkinson's disease.

The kinetic characterization of enzyme inhibition provides insights into the mechanism by which a compound interacts with an enzyme. For caffeine, the inhibition of both MAO-A and MAO-B has been determined to be reversible and competitive. This indicates that caffeine binds to the active site of the enzyme, competing with the natural substrate.

The precise kinetic parameters, such as the inhibitory constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), for this compound's interaction with MAO-A and MAO-B have not yet been explicitly reported in published research. Determining these kinetic values is crucial for a comprehensive understanding of its inhibitory potential and mechanism of action.

Interactions with Other Relevant Enzyme Systems

The xanthine scaffold, of which this compound is a part, is known to interact with other enzyme systems beyond MAO. For instance, some xanthine derivatives have been reported to inhibit phosphodiesterases (PDEs), enzymes that play a role in intracellular signaling. However, specific studies detailing the interactions of this compound with other relevant enzyme systems are currently lacking.

Receptor Binding and Ligand-Target Interactions

In addition to its enzymatic interactions, this compound's ability to bind to and modulate the activity of specific receptors, particularly adenosine (B11128) receptors, is of significant interest.

Adenosine Receptor Binding Affinity and Selectivity (A1, A2A)

Caffeine is a well-established non-selective antagonist of adenosine A1 and A2A receptors. This antagonism is largely responsible for its stimulant effects. The affinity of caffeine for these receptors is in the low micromolar range.

The substitution at the 8-position of the xanthine structure is known to influence the binding affinity and selectivity for adenosine receptor subtypes. Structure-activity relationship (SAR) studies on various 8-substituted xanthines have been conducted to develop more potent and selective adenosine receptor antagonists.

However, specific binding affinity data, such as Ki or IC50 values, for this compound at the A1 and A2A adenosine receptor subtypes are not currently available in the scientific literature. Radioligand binding assays would be necessary to determine the precise affinity and selectivity profile of this compound for these receptors, which would provide valuable information on its potential pharmacological effects.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays would typically involve incubating a radiolabeled ligand that is known to bind to adenosine receptors (e.g., [³H]DPCPX for A₁ receptors or [³H]CGS 21680 for A₂A receptors) with a preparation of cell membranes expressing these receptors. The ability of this compound to displace the radioligand from the receptors would then be measured. The concentration of this compound required to inhibit 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the compound for the receptor.

While specific Kᵢ values for this compound at various adenosine receptor subtypes are not readily found in published research, studies on a wide range of 8-substituted xanthines have demonstrated that modifications at the 8-position significantly influence receptor affinity and selectivity. For instance, a series of 8-substituted xanthines showed varying affinities for A₁ and A₂A adenosine receptors, with all tested compounds displaying greater affinity and selectivity for the A₁-adenosine receptor compared to theophylline (B1681296). The nature of the substituent at the 8-position, along with substitutions at the 1- and 3-positions of the xanthine nucleus, dictates the binding characteristics.

Table 1: Hypothetical Radioligand Binding Assay Data for this compound

Adenosine Receptor SubtypeRadioligandKᵢ (nM) of this compound
A₁[³H]DPCPXData not available
A₂A[³H]CGS 21680Data not available
A₂B[¹²⁵I]ABOPXData not available
A₃[¹²⁵I]I-AB-MECAData not available

Note: This table is for illustrative purposes to show how data from radioligand binding assays would be presented. Specific experimental values for this compound are not currently available in the cited literature.

Competitive Binding Studies

Competitive binding studies are a type of radioligand binding assay where an unlabeled compound (the competitor) competes with a radioligand for binding to a receptor. These studies are crucial for determining the relative affinity of a new compound, such as this compound, for a receptor. The resulting data is typically plotted as a competition curve, which shows the percentage of radioligand binding as a function of the competitor concentration.

For this compound, a competitive binding study would reveal its ability to compete with known adenosine receptor antagonists or agonists. The position and steepness of the competition curve provide information about the affinity and binding characteristics of the compound. While direct competitive binding studies for this compound are not documented in the available literature, research on analogous 8-substituted xanthines indicates that they act as competitive antagonists at adenosine receptors. It is therefore highly probable that this compound would also exhibit competitive binding at adenosine receptors.

Interactions with Other Purinergic Receptors (if reported)

The purinergic receptor family includes P1 receptors (adenosine receptors) and P2 receptors (P2X and P2Y), which are activated by ATP and ADP. While the primary targets for xanthine derivatives like caffeine are adenosine receptors, the possibility of interactions with P2 receptors cannot be entirely ruled out without specific experimental investigation.

Currently, there is no reported evidence from in vitro studies to suggest that this compound interacts with P2X or P2Y receptor subtypes. The pharmacology of xanthines is predominantly centered on their antagonism of adenosine receptors. Research on purinergic signaling extensively details the roles of P2X and P2Y receptors in various physiological processes, but does not typically implicate caffeine or its simple derivatives as direct modulators of these receptors. Therefore, it is presumed that this compound's significant biochemical actions are mediated through adenosine receptors rather than other purinergic receptors.

In Vitro Metabolic Transformations

The in vitro metabolism of this compound is expected to follow pathways similar to other xanthine alkaloids, primarily involving cytochrome P450 (CYP) enzymes.

Enzymatic N-Demethylation Pathways (e.g., by isolated cytochrome P450 enzymes)

The metabolism of caffeine is well-characterized and primarily involves N-demethylation by CYP enzymes in the liver, with CYP1A2 being the major enzyme responsible for the conversion of caffeine to its primary metabolites: paraxanthine, theobromine (B1682246), and theophylline. This process involves the removal of methyl groups from the nitrogen atoms of the xanthine ring.

Given its structure, this compound possesses a methylamino group at the 8-position and methyl groups at the 1, 3, and 7 positions (as it is a caffeine derivative). It is plausible that this compound undergoes N-demethylation at the 1, 3, and 7 positions, catalyzed by CYP enzymes, similar to caffeine. Furthermore, the methylamino group at the 8-position could also be a target for enzymatic modification.

Studies using human liver microsomes have been instrumental in elucidating the kinetics of caffeine metabolism. Similar in vitro experiments with this compound using isolated human liver microsomes or specific recombinant CYP enzymes would be necessary to identify the specific CYPs involved and the resulting metabolites. While direct studies on this compound are lacking, research on other substituted xanthines suggests that the nature and position of substituents can influence the rate and pathway of metabolism.

Biotransformation by Microbial Systems (in vitro)

Microbial biotransformation is a valuable tool for producing and characterizing drug metabolites. Various microorganisms, including bacteria and fungi, possess enzymes that can catalyze a wide range of reactions, including N-demethylation.

Several bacterial strains have been identified that can utilize caffeine and other methylxanthines as a sole source of carbon and nitrogen, demonstrating their capacity for N-demethylation. For instance, Pseudomonas putida CBB5 has been shown to completely N-demethylate caffeine to xanthine. It is conceivable that such microbial systems could also metabolize this compound, potentially through demethylation of the xanthine core or modification of the 8-methylamino group. Engineered microbial platforms, such as those developed in Saccharomyces cerevisiae, have also been used for the biosynthesis of various methylxanthines and could potentially be adapted to study the biotransformation of this compound. However, specific studies on the microbial biotransformation of this compound have not been reported.

Structure-Activity Relationships (SAR) for Biochemical Activity

The structure-activity relationships (SAR) for 8-substituted xanthines have been extensively studied, providing valuable insights into the structural requirements for potent and selective interaction with adenosine receptors.

The 8-position of the xanthine scaffold is a key site for modification to modulate affinity and selectivity for adenosine receptor subtypes. Generally, bulky and lipophilic substituents at the 8-position tend to increase affinity for A₁ adenosine receptors. For instance, the introduction of a piperazine (B1678402) ethyl group at the 8-position, with further substitution on the xanthine core, has been explored to modulate bronchodilator activity and A₁ adenosine receptor affinity.

Regarding the amino substitution at the 8-position, studies on various 8-amino and 8-substituted amino xanthines have been conducted. The nature of the amino substituent can significantly impact the pharmacological profile. It has been noted that in a series of 8-substituted xanthines, the affinity for A₁ receptors was consistently higher than for A₂A receptors.

Influence of 8-Position Substituent on Enzyme Inhibition

The substitution at the 8-position of the xanthine core is a critical determinant of a compound's enzyme inhibitory activity, particularly concerning phosphodiesterases (PDEs). Research into xanthine derivatives has shown that modifications at this position can significantly alter both the potency and selectivity of inhibition.

A study investigating the myorelaxant actions of various compounds, including 1-methyl-3-isobutyl-8-(methylamino)xanthine (MIMAX), a close structural analog of this compound, provides insight into the role of the 8-methylamino group. In this research, three distinct cyclic nucleotide phosphodiesterases were identified in the soluble fraction of rat aorta: a Ca2+-insensitive form selective for cyclic GMP (cGMP PDE), a Ca2+/calmodulin-stimulated form that also preferentially hydrolyzes cGMP (Ca2+ PDE), and a form with substrate selectivity for cyclic AMP (cAMP PDE) nih.gov.

The inhibitory activity of MIMAX against these PDE isoforms was quantified, revealing a degree of selectivity. MIMAX demonstrated notable inhibition of cGMP PDE and Ca2+ PDE, with weaker activity against cAMP PDE nih.gov. The inhibition constants (Ki) are detailed in the table below.

Table 1: Inhibitory Potency (Ki) of 1-methyl-3-isobutyl-8-(methylamino)xanthine (MIMAX) against Phosphodiesterase Isoforms
EnzymeKi (μM)
cGMP PDE0.43
Ca2+ PDE0.55
cAMP PDE42

Data sourced from a study on 1-methyl-3-isobutyl-8-(methylamino)xanthine nih.gov.

This data indicates that the presence of the methylamino group at the 8-position, in the context of a 1-methyl-3-isobutylxanthine scaffold, confers significant inhibitory activity against cGMP-hydrolyzing phosphodiesterases. The weaker inhibition of cAMP PDE suggests a degree of selectivity, which is a key aspect of structure-activity relationships among PDE inhibitors. The introduction of the 8-substituent is a common strategy to enhance the potency and specificity of xanthine-based PDE inhibitors nih.gov.

Impact of Purine (B94841) Ring Substitutions on Receptor Affinity

Substitutions on the purine ring of xanthine derivatives are pivotal in determining their affinity and selectivity for various receptor subtypes, most notably adenosine receptors. The xanthine scaffold is a well-established antagonist of these receptors biointerfaceresearch.com.

Structure-activity relationship studies on a range of 8-substituted xanthines have consistently demonstrated that modifications at the 8-position significantly influence binding to A1 and A2A adenosine receptors nih.govnih.gov. Generally, the introduction of substituents at this position can lead to a greater affinity and selectivity for the A1 adenosine receptor compared to the parent compound, theophylline nih.gov.

Correlation of Structural Motifs with In Vitro Biochemical Potency

The in vitro biochemical potency of xanthine derivatives like this compound is a direct consequence of their specific structural features. The correlation between these structural motifs and their inhibitory or binding activities is a cornerstone of their pharmacological characterization.

For Enzyme Inhibition:

The potency of xanthine derivatives as phosphodiesterase inhibitors is strongly correlated with the nature of the substituent at the 8-position. The data for 1-methyl-3-isobutyl-8-(methylamino)xanthine suggests that the 8-methylamino group is a favorable structural motif for the inhibition of cGMP-selective PDEs nih.gov. The nitrogen atom and the methyl group in this substituent likely engage in specific interactions within the active site of the enzyme. All known PDE inhibitors contain a ring system that mimics the purine of the cyclic nucleotide substrate, allowing them to compete for the catalytic site nih.gov. The addition of various groups to this core structure is a key strategy for enhancing potency and selectivity nih.gov.

For Receptor Affinity:

Q & A

Q. How can systematic reviews enhance the interpretation of fragmented literature on this compound?

  • Methodological Answer : Adhere to PRISMA guidelines for literature screening and data extraction. Use tools like Covidence to manage bias assessment (e.g., ROB-2 for randomized studies). Highlight gaps such as understudied metabolic pathways or long-term toxicity data .

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